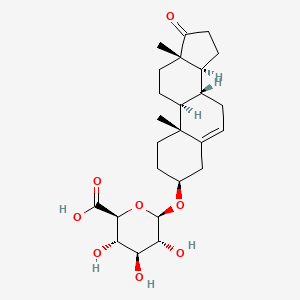
Dehydroepiandrosterone 3-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroepiandrosterone 3-glucuronide belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, dehydroepiandrosterone 3-glucuronide is considered to be a steroid conjugate lipid molecule. Dehydroepiandrosterone 3-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Dehydroepiandrosterone 3-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydroepiandrosterone 3-glucuronide is primarily located in the cytoplasm and membrane (predicted from logP). Dehydroepiandrosterone 3-glucuronide can be biosynthesized from beta-D-glucuronic acid and dehydroepiandrosterone.
Dehydroisoandrosterone 3-glucuronide is a steroid glucosiduronic acid having dehydroepiandrosterone as the steroid component. It has a role as a metabolite. It derives from a beta-D-glucuronic acid and a dehydroepiandrosterone.
Applications De Recherche Scientifique
Neurological Applications
DHEA has been examined for its potential benefits in treating depression and depressive symptoms across various psychiatric and medical conditions. Studies have shown that DHEA supplementation can lead to significant improvements in patients with depression, including those suffering from schizophrenia, anorexia nervosa, HIV, and adrenal insufficiency. However, the results in patients with fibromyalgia and autoimmune diseases remain inconclusive or contradictory (Peixoto et al., 2014).
Endocrinological Research
Research on congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency has highlighted the role of DHEA in adrenal and gonadal steroid synthesis. Elevated DHEA concentrations are a hallmark of this condition, which affects steroid synthesis. The findings suggest that managing DHEA levels could play a role in treating this rare form of congenital adrenal hyperplasia (Al Alawi et al., 2019).
Reproductive Health
In the context of reproductive health, DHEA supplementation has been investigated for its potential to improve in vitro fertilization (IVF) outcomes, particularly in patients with diminished ovarian reserve or poor ovarian response. Studies indicate that DHEA can enhance several IVF outcomes, such as increasing the number of oocytes retrieved and improving the quality of embryos, although its impact on live birth rates requires further investigation (Wang et al., 2022).
Bone Health and Osteoporosis
Investigations into DHEA's role in bone health have shown promising results, particularly concerning osteoporosis and fracture healing. The hormone has been linked to increased bone mineral density and improved fracture healing, attributed to its ability to enhance osteoblast activity and insulin-like growth factor 1 (IGF-1) expression, crucial for bone regeneration and health (Kirby et al., 2020).
Immunological and Anti-Aging Research
DHEA's immunological roles and potential anti-aging effects have been subjects of interest, given its wide range of pharmacological activities. While some studies have noted improvements in aspects like immune modulation, muscle building, and hormonal balance, the comprehensive benefits and mechanisms of DHEA in aging and immune function remain areas for further exploration (Sahu et al., 2020).
Propriétés
Numéro CAS |
3331-64-4 |
|---|---|
Nom du produit |
Dehydroepiandrosterone 3-glucuronide |
Formule moléculaire |
C25H36O8 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31)/t13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
Clé InChI |
GLONBVCUAVPJFV-PCDHEYSGSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



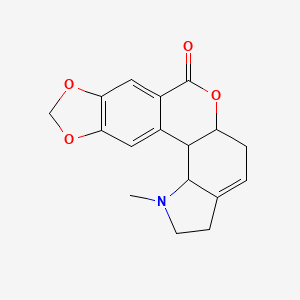
![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)
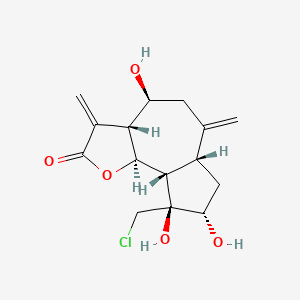
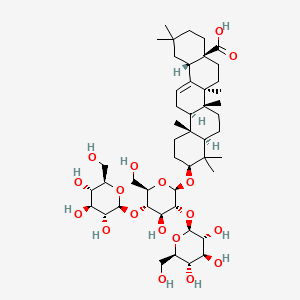
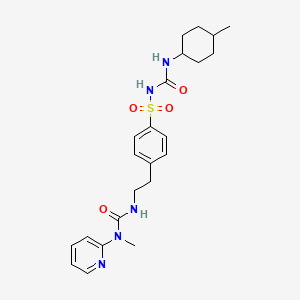
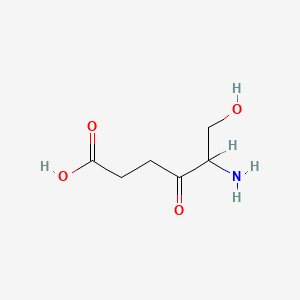
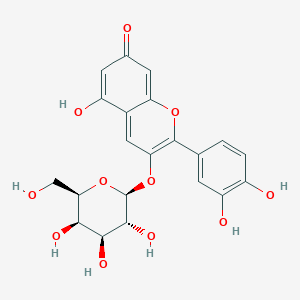
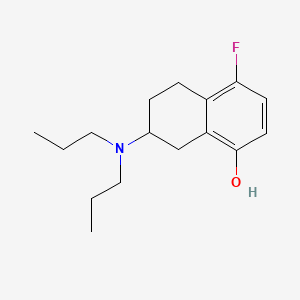
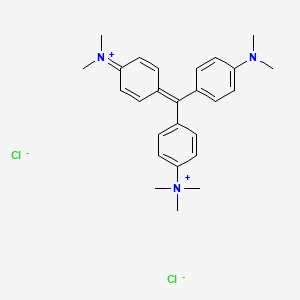
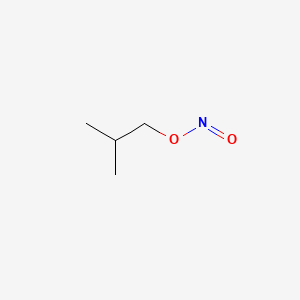

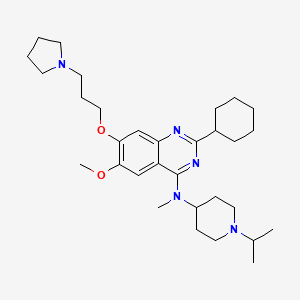
![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)